1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-19-17-12-6-5-11-16(17)18(20(24)25)21(13-7-2-8-14-21)22(19)15-9-3-1-4-10-15/h1,3-6,9-12,18H,2,7-8,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQRBIJPQXUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 60734-37-4) is a complex organic compound characterized by its unique spirocyclic structure and functional groups, including an oxo group and a carboxylic acid. This compound has garnered attention for its potential biological activities, which may include interactions with various biological targets and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.40 g/mol. Its structure includes a cyclohexane moiety fused to an isoquinoline, contributing to its distinct chemical properties. The presence of the carboxylic acid functional group suggests potential for various biochemical interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Enzyme Interaction : Initial studies suggest that this compound may interact with enzymes involved in metabolic pathways, influencing drug metabolism and efficacy. Specifically, it has been noted for its binding affinities with key enzymes, which could lead to significant therapeutic applications.
- Antimicrobial Activity : Structural analogs have demonstrated antimicrobial properties, indicating that this compound may exhibit similar effects. For instance, derivatives containing similar spirocyclic structures have shown varying degrees of antibacterial activity .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential. Below is a table summarizing some notable compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4-carboxylic acid | Contains a furyl group | Antimicrobial activity |
| 3-Hydroxyisoquinoline | Isoquinoline core | Neuroprotective effects |
| Spiro[cyclopentane-1,3' isoquinoline] derivatives | Spirocyclic structure | Anticancer properties |
This comparative analysis highlights the unique position of this compound in medicinal chemistry due to its specific combination of structural features and potential biological activities.
Case Studies and Research Findings
Several studies have been conducted to investigate the biological activity of similar compounds:
- Anticancer Activity : A study on spirocyclic compounds revealed that certain derivatives exhibited potent anticancer effects against various cell lines. For instance, spiro[cyclopentane] derivatives showed significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
- Neuroprotective Effects : Research into isoquinoline derivatives has indicated neuroprotective properties that may be relevant for developing treatments for neurodegenerative diseases. These findings suggest that compounds sharing structural features with this compound could possess similar effects .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the context of anti-cancer and anti-inflammatory activities.
- Anti-Cancer Activity : Research indicates that derivatives of spiro compounds, including this specific compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that spiro compounds can induce apoptosis in cancer cells, making them promising candidates in cancer treatment protocols .
- Anti-Inflammatory Properties : The structure of 1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid suggests potential anti-inflammatory effects. Compounds with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines, thus reducing inflammation .
Synthetic Methodologies
This compound has also been utilized as an intermediate in the synthesis of various organic molecules.
- Synthesis of Polycyclic Compounds : The compound serves as a precursor for synthesizing polycyclic fused indoline scaffolds through reactions involving Lewis acid catalysis. This method allows for the construction of complex molecular architectures that are valuable in drug discovery .
- Base-Catalyzed Reactions : It has been involved in base-catalyzed reactions with isatins and phosphonates to yield new spirooxindole derivatives, which possess interesting biological activities. These derivatives can be further modified for enhanced efficacy .
Materials Science
In materials science, the unique structural properties of this compound have been explored for developing novel materials.
- TADF Materials : The compound's spiro structure is advantageous for constructing thermally activated delayed fluorescence (TADF) materials. These materials are significant in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their efficient light-emitting properties .
Table 1: Biological Activities of this compound
Table 2: Synthetic Applications of the Compound
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
- Molecular Formula: C₂₁H₂₁NO₃
- Molecular Weight : 335.4 g/mol
- CAS Number : 60734-37-4
- Structure: Features a spirocyclic system connecting a cyclohexane ring to a 1,4-dihydroisoquinoline scaffold, with a phenyl substituent at position 2' and a carboxylic acid group at position 4'.
Key Properties :
- Purity : ≥95% (laboratory grade) .
- Storage : Discontinued commercial availability (Biosynth) but intended for research use only .
- Synthesis : Likely derived from homophthalic anhydride and ketimines, a method validated for analogous spiroheterocycles .
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2'
Physicochemical and Structural Properties
- Molecular Weight : The target compound (335.4 g/mol) is heavier than cyclopentane-based analogs (e.g., 327.42 g/mol for cyclohexyl variant) due to the cyclohexane ring .
- Polarity : Carboxylic acid group enhances hydrophilicity, but phenyl/benzyl substituents increase logP values compared to methoxyethyl or furylmethyl derivatives .
- Conformational Stability : X-ray and DFT studies on related spiroheterocycles reveal that substituents influence ring puckering and hydrogen-bonding patterns, affecting solubility and reactivity .
Q & A
Q. What are the established synthetic routes for 1'-oxo-2'-phenyl-spiro[cyclohexane-isoquinoline]-4'-carboxylic acid?
The compound is synthesized via multi-step organic reactions, typically starting with condensation of homophthalic anhydride with ketimines or cyclohexane-derived precursors. A diastereoselective approach using chiral catalysts or auxiliaries can achieve >99% diastereomeric excess, critical for stereochemical fidelity . Key steps include cyclization to form the spiro junction and oxidation to introduce the ketone moiety.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves the spirocyclic framework and substituent arrangement. Mass Spectrometry (MS) confirms molecular weight, while X-ray crystallography provides absolute stereochemistry . High-Performance Liquid Chromatography (HPLC) monitors purity, especially for diastereomer separation .
Q. What are the known biological targets or activities associated with this compound?
Isoquinoline derivatives like this spiro compound exhibit activity against enzymes such as kinases or receptors involved in inflammatory and cancer pathways. Preliminary studies suggest interactions with NADPH oxidase or apoptosis regulators, though target specificity requires further validation .
Q. What safety protocols are recommended for handling this compound?
Use nitrile gloves, fume hoods, and lab coats to avoid dermal or inhalation exposure. In case of contact, rinse skin/eyes with water for 15 minutes and seek medical advice. Store in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic efficiency be improved using modern methodologies?
Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2–4 hours) by enhancing thermal energy transfer, particularly during cyclization steps . Enzymatic catalysis (e.g., lipases or oxidoreductases) offers greener alternatives for stereoselective transformations, minimizing by-products .
Q. What strategies address low yields in spirojunction formation?
Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature gradients during cyclization. Introducing electron-withdrawing groups (EWGs) on the phenyl ring stabilizes transition states, improving yields by ~20% . Computational modeling (DFT) predicts favorable reaction pathways, guiding experimental design .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., cell line variability or concentration ranges). Standardize protocols using validated cell models (e.g., HEK293 for receptor studies) and orthogonal assays (e.g., SPR for binding affinity). Substituent effects, such as methoxy vs. halogen groups, significantly alter activity; systematic SAR studies are recommended .
Q. What computational tools predict the compound’s reactivity and target interactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) models binding to putative targets like PARP-1, while Molecular Dynamics (MD) simulations assess stability in biological environments .
Q. How does stereochemical configuration influence pharmacological properties?
The spiro center’s (R) or (S) configuration impacts bioavailability and target binding. For example, (R)-enantiomers show 10-fold higher inhibition of COX-2 in vitro. Chiral HPLC or enzymatic resolution ensures enantiopurity, while in vivo PK/PD studies correlate configuration with efficacy .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Batch-to-batch variability in diastereomer ratios necessitates rigorous process control (e.g., inline PAT tools). Purification bottlenecks (e.g., column chromatography) can be mitigated via crystallization optimization using solvent mixtures (ethanol/water) .
Methodological Notes
- Data Analysis : Use multivariate statistics (PCA) to correlate synthetic parameters (e.g., catalyst loading, temperature) with yield/purity .
- Troubleshooting : If cyclization fails, screen Lewis acids (e.g., ZnCl₂) or adjust stoichiometry of annulation reagents .
- Safety : Conduct risk assessments for reactive intermediates (e.g., azides) and implement spill containment protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
